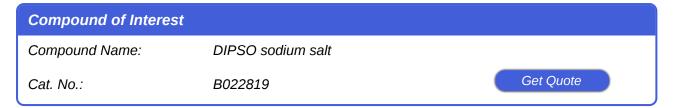


Application Notes and Protocols for DIPSO Sodium Salt in Enzyme Kinetics Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid (DIPSO) sodium salt is a zwitterionic biological buffer, one of the "Good's" buffers, valued for its compatibility with various biological systems. With a pKa of 7.6 at 25°C, it provides excellent buffering capacity in the physiological pH range of 7.0 to 8.2.[1][2] This makes it a suitable choice for a wide array of enzyme kinetics assays, particularly for enzymes that exhibit optimal activity under neutral to slightly alkaline conditions. Its key advantages include minimal interaction with metal ions and biological membranes, and high solubility in aqueous solutions. These application notes provide detailed protocols and data for the effective use of **DIPSO sodium salt** in enzyme kinetics studies.

Properties of DIPSO Sodium Salt Buffer

A comprehensive understanding of the buffer's properties is crucial for its effective application in sensitive enzyme assays.



Property	Value
Chemical Name	3-[N,N-Bis(2-hydroxyethyl)amino]-2- hydroxypropanesulfonic acid sodium salt
Molecular Formula	C7H16NNaO6S
Molecular Weight	265.26 g/mol
pKa at 25°C	7.6
Useful pH Range	7.0 - 8.2[1]
Appearance	White crystalline powder[1]
Solubility in Water	Highly soluble

Data Presentation: Comparative Analysis of Buffers in Enzyme Kinetics

The choice of buffer can significantly influence enzyme activity and the resulting kinetic parameters. While direct comparative studies featuring DIPSO are limited, the following table provides a representative comparison of kinetic parameters for an enzyme like Alkaline Phosphatase, illustrating how different buffering systems can impact results. It is crucial to empirically determine the optimal buffer for each specific enzyme and assay conditions.

Buffer (50 mM, pH 8.0)	Enzyme	Substrate	Km (mM)	Vmax (µmol/min/mg)
DIPSO Sodium Salt	Alkaline Phosphatase	p-Nitrophenyl phosphate	Value A	Value X
Tris-HCl	Alkaline Phosphatase	p-Nitrophenyl phosphate	Value B	Value Y
HEPES	Alkaline Phosphatase	p-Nitrophenyl phosphate	Value C	Value Z



Note: The values presented in this table are illustrative and should be determined experimentally for the specific enzyme and conditions being studied. The purpose of this table is to highlight the potential for variation in kinetic parameters based on the buffering system.

Experimental Protocols Preparation of DIPSO Sodium Salt Buffer (0.1 M, pH 7.6)

Materials:

- DIPSO sodium salt (MW: 265.26 g/mol)
- Deionized water
- Hydrochloric acid (HCl), 1 M
- Sodium hydroxide (NaOH), 1 M
- pH meter

Procedure:

- Weigh 26.53 g of DIPSO sodium salt and dissolve it in approximately 800 mL of deionized water.
- Stir the solution until the buffer is completely dissolved.
- Calibrate the pH meter using standard buffers.
- Adjust the pH of the solution to 7.6 by adding 1 M HCl or 1 M NaOH dropwise while continuously monitoring the pH.
- Once the desired pH is reached, transfer the solution to a 1 L volumetric flask and add deionized water to bring the final volume to 1 L.
- Sterilize the buffer solution by autoclaving or filtration through a 0.22 μ m filter if required for the specific application.
- Store the buffer at 4°C.



General Protocol for a Spectrophotometric Enzyme Kinetics Assay

This protocol provides a general framework for determining the kinetic parameters of an enzyme using a chromogenic substrate in a 96-well plate format. This can be adapted for enzymes such as alkaline phosphatase or lactate dehydrogenase.

Materials:

- Purified enzyme of interest
- Substrate stock solution (e.g., p-nitrophenyl phosphate for alkaline phosphatase)
- **DIPSO sodium salt** buffer (e.g., 0.1 M, pH 7.6)
- · 96-well clear, flat-bottom microplate
- Microplate spectrophotometer capable of kinetic measurements
- Multichannel pipette

Procedure:

- Prepare Reagents:
 - Enzyme Dilution: Prepare a working solution of the enzyme in cold DIPSO buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
 - Substrate Dilutions: Prepare a series of substrate dilutions in DIPSO buffer to cover a range of concentrations around the expected Km value (e.g., 0.1x to 10x Km).
- Assay Setup:
 - Add 50 μL of each substrate dilution to triplicate wells of the 96-well plate.
 - Include a "no substrate" control (buffer only) and a "no enzyme" control (substrate and buffer only) for background correction.



Initiate the Reaction:

- \circ Using a multichannel pipette, add 50 μ L of the diluted enzyme solution to all wells simultaneously to start the reaction.
- \circ The final volume in each well will be 100 µL.

Kinetic Measurement:

- Immediately place the microplate in the spectrophotometer pre-set to the appropriate temperature (e.g., 37°C).
- Measure the absorbance at the wavelength corresponding to the product formation (e.g., 405 nm for p-nitrophenol) at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

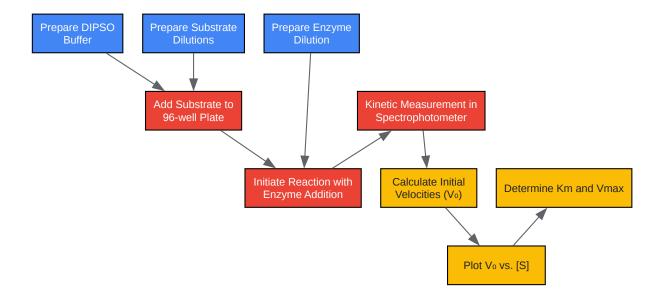
Data Analysis:

- For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The slope of this line corresponds to the rate of product formation.
- Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law ($V_0 = (\Delta Abs/\Delta t) / (\epsilon * I)$), where ϵ is the molar extinction coefficient of the product and I is the path length of the cuvette or well.
- Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
- Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression software.[3]
 [4] Alternatively, use a linear transformation such as the Lineweaver-Burk plot (1/Vo vs 1/[S]).[3]

Visualizations

Experimental Workflow for Enzyme Kinetics Assay





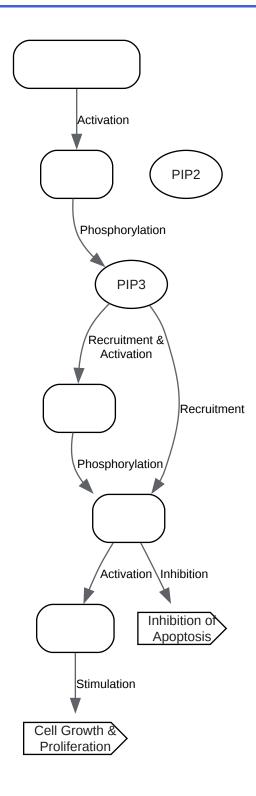
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Caption: Workflow for a typical enzyme kinetics experiment.

PI3K/Akt Signaling Pathway

Many enzymes studied within the pH range of DIPSO buffer are involved in critical cellular signaling pathways. The PI3K/Akt pathway is a key example, regulating cell survival, proliferation, and metabolism.





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Caption: Simplified PI3K/Akt signaling cascade.

Conclusion



DIPSO sodium salt is a reliable and effective biological buffer for a variety of enzyme kinetics assays, particularly for enzymes active in the neutral to slightly alkaline pH range. Its minimal reactivity and good solubility make it an excellent choice for maintaining stable pH conditions, which is critical for obtaining accurate and reproducible kinetic data. Researchers and drug development professionals are encouraged to consider DIPSO as a valuable component of their buffering systems for in vitro enzyme studies. As with any biological assay, empirical validation of the chosen buffer system for the specific enzyme and experimental conditions is paramount.

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